

KB-0742: A Technical Overview of a Potent and Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KB-0742 dihydrochloride

Cat. No.: B10824856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] By targeting the transcriptional machinery, KB-0742 has emerged as a promising therapeutic agent for transcriptionally addicted cancers, particularly those driven by the MYC oncogene.[1][3][5][6] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological data, and experimental methodologies related to KB-0742.

Chemical Structure and Properties

KB-0742 is a complex heterocyclic molecule. Its chemical identity is well-defined, and its properties have been characterized for research and development purposes.



Property	Value	
IUPAC Name	(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine	
SMILES	N[C@@H]1CINVALID-LINKCC1.[H]CI.[H]CI	
Molecular Formula	C16H25N5 (free base)	
Molecular Weight	287.40 g/mol (free base)	
CAS Number	2170137-61-6 (free base)	

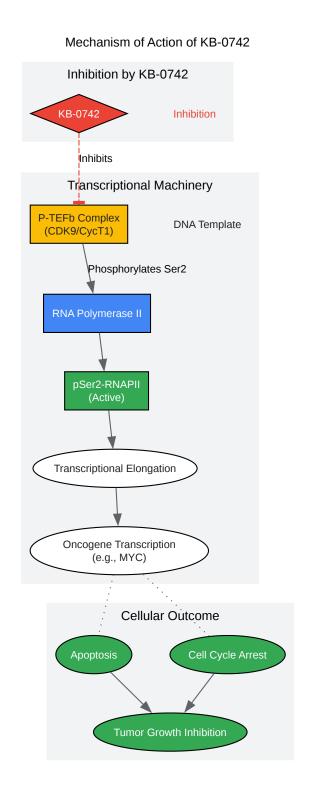
Mechanism of Action: Targeting Transcriptional Addiction

KB-0742 exerts its anti-tumor effects through the selective inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[5][7] The P-TEFb complex, which also contains a cyclin partner (primarily Cyclin T1), plays a crucial role in the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2).[5][6][7]

In many cancers, particularly those with MYC amplification, tumor cells become dependent on high levels of transcription of key oncogenes and anti-apoptotic proteins for their survival and proliferation. This phenomenon is known as transcriptional addiction. By inhibiting CDK9, KB-0742 prevents the phosphorylation of RNAPII, leading to a global downregulation of transcription, with a particularly profound effect on short-lived transcripts and genes with high transcriptional demand, such as MYC.[1][5][7] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[7]

Signaling Pathway of KB-0742 Action





Click to download full resolution via product page

Caption: Signaling pathway illustrating the inhibitory action of KB-0742 on the P-TEFb complex.



Quantitative Pharmacological Data

KB-0742 has demonstrated potent and selective inhibition of CDK9 in various preclinical models.

Parameter	Cell Line / Model	Value	Reference
CDK9/cyclin T1 IC50	Biochemical Assay	6 nM	[8][9]
Cellular GI50 (Growth Inhibition)	Triple-Negative Breast Cancer (TNBC) Cell Lines	530 nM - 1 μM	[10]
Cellular IC50 (Cytotoxicity)	Triple-Negative Breast Cancer (TNBC) Cell Lines	600 nM - 1.2 μM	[10]
In Vivo Efficacy	Castration-Resistant Prostate Cancer Xenograft	Significant tumor growth inhibition	[4]
In Vivo Efficacy	MYC-amplified TNBC Patient-Derived Xenograft (PDX)	Tumor growth inhibition	[1]
Clinical Trial (NCT04718675) Disease Control Rate	Relapsed/Refractory Solid Tumors	48%	[11]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of KB-0742 are proprietary. However, based on published studies, the following outlines the general methodologies employed.

In Vitro Kinase Inhibition Assay

• Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of KB-0742 against CDK9/cyclin T1.



Methodology: A common method is a radiometric filter binding assay or a fluorescence-based assay. Recombinant CDK9/cyclin T1 enzyme is incubated with a peptide substrate and ATP (often at or near the K_m concentration). The reaction is initiated, and the amount of phosphorylated substrate is quantified in the presence of varying concentrations of KB-0742. The data is then fitted to a dose-response curve to calculate the IC₅₀.

Cell-Based Assays

- Objective: To assess the anti-proliferative and cytotoxic effects of KB-0742 on cancer cell lines.
- Cell Lines: A variety of cancer cell lines are used, with a focus on those with known transcriptional addictions, such as MYC-amplified triple-negative breast cancer (TNBC) and castration-resistant prostate cancer (CRPC) cell lines (e.g., 22Rv1).[4][8][12]
- · Methodology:
 - Cell Viability/Proliferation: Cells are seeded in multi-well plates and treated with a range of KB-0742 concentrations for a specified period (e.g., 72 hours). Cell viability is measured using assays such as CellTiter-Glo® (Promega) or by direct cell counting.
 - Apoptosis: Apoptosis can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.[8]
 - Target Engagement: Inhibition of CDK9 activity in cells is often assessed by measuring the phosphorylation of its downstream target, RNAPII at Serine 2 (pSer2), using Western blotting or high-content imaging.[1][12]

In Vivo Xenograft Studies

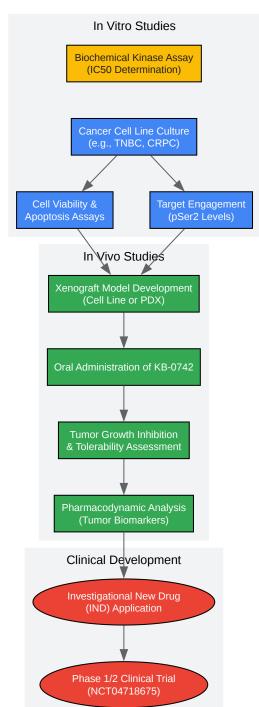
- Objective: To evaluate the anti-tumor efficacy and tolerability of KB-0742 in a living organism.
- Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
 Human cancer cell lines or patient-derived tumor fragments (PDX models) are implanted subcutaneously or orthotopically.[1][4]
- Methodology:



- Dosing: Once tumors are established, mice are randomized into vehicle control and treatment groups. KB-0742 is administered orally, often on an intermittent schedule (e.g., 3 days on, 4 days off) to manage potential toxicities.[1][4]
- Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring pSer2 and MYC protein levels).[1]

Experimental Workflow for Preclinical Evaluation





Preclinical Evaluation Workflow for KB-0742

Click to download full resolution via product page

Caption: A generalized workflow for the preclinical development of KB-0742.



Clinical Development

KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[1][11][13] The study is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of KB-0742.[13] Early results have shown a manageable safety profile and signs of clinical activity, including a partial response in a patient with myxoid liposarcoma.[11]

Conclusion

KB-0742 is a promising, potent, and selective CDK9 inhibitor with a clear mechanism of action targeting transcriptional addiction in cancer. Its strong preclinical data has led to its advancement into clinical trials, where it continues to be evaluated as a potential new therapy for patients with difficult-to-treat malignancies. Further research will continue to define its therapeutic potential and patient populations most likely to benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tempus.com [tempus.com]
- 2. Kronos Bio Presents Positive Preliminary Data from Phase 1 Dose Escalation Portion of Phase 1/2 KB-0742 Study at AACR-NCI-EORTC BioSpace [biospace.com]
- 3. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. businesswire.com [businesswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. selleckchem.com [selleckchem.com]



- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. onclive.com [onclive.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ASCO American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [KB-0742: A Technical Overview of a Potent and Selective CDK9 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824856#what-is-the-chemical-structure-of-kb-0742]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com